![molecular formula C10H18O2Si B14389291 4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one CAS No. 88641-47-8](/img/structure/B14389291.png)
4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one is an organic compound with the molecular formula C10H18O2Si. It is characterized by the presence of a silyl ether group and an enone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one typically involves the reaction of 3-penten-2-one with dimethyl(prop-2-enyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Penten-2-one+Dimethyl(prop-2-enyl)silyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted silyl ethers.
Aplicaciones Científicas De Investigación
4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The silyl ether group can be cleaved under acidic or basic conditions, releasing the corresponding alcohol. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Dimethyl(2,3,4,5,6-pentafluorophenyl)silyl]oxypent-3-en-2-one
- 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one
- 4-[Dimethyl(octyl)silyl]oxypent-3-en-2-one
Uniqueness
4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one is unique due to the presence of the prop-2-enyl group attached to the silicon atom, which imparts distinct reactivity compared to other silyl ethers. This structural feature allows for selective reactions and applications in various fields of research.
Propiedades
Número CAS |
88641-47-8 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
4-[dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C10H18O2Si/c1-6-7-13(4,5)12-10(3)8-9(2)11/h6,8H,1,7H2,2-5H3 |
Clave InChI |
DMYCZVRZDCHVNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O[Si](C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


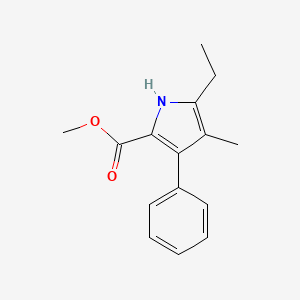
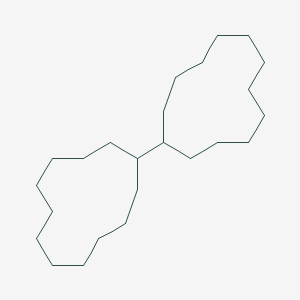
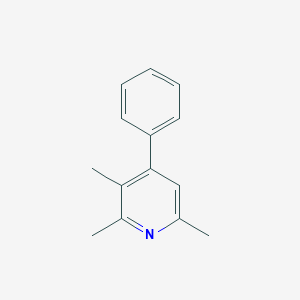
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)


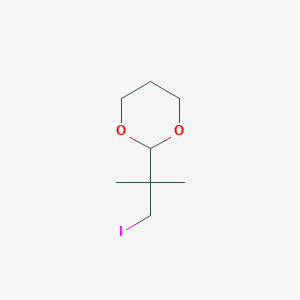
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
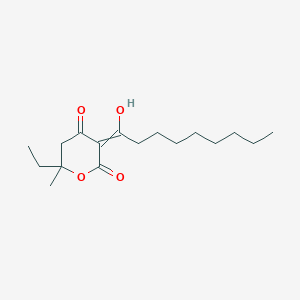
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
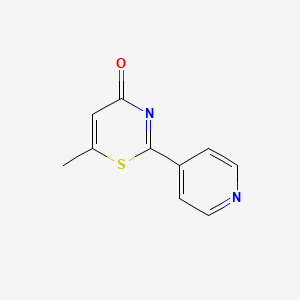
![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
